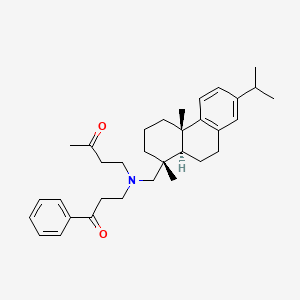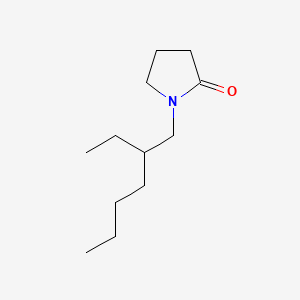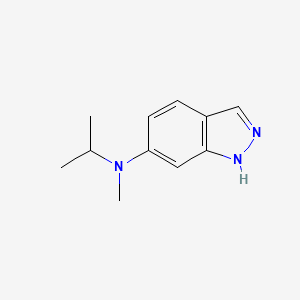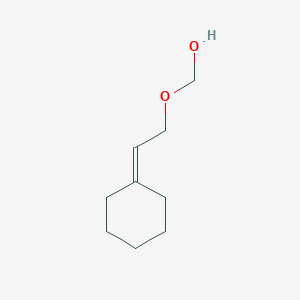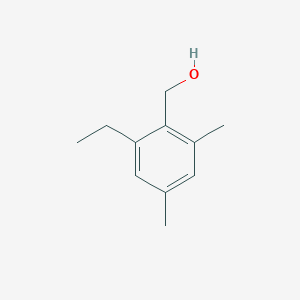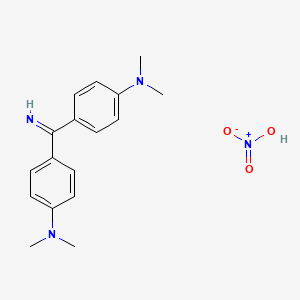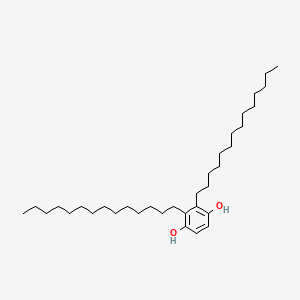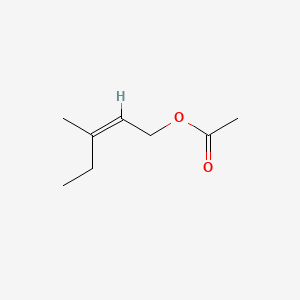
(Z)-3-Methylpent-2-en-1-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-Methylpent-2-en-1-yl acetate is an organic compound that belongs to the class of esters. It is characterized by its pleasant fruity odor, making it a common ingredient in the fragrance and flavor industries. The compound’s structure consists of a methylpentene backbone with an acetate functional group, which contributes to its distinctive scent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-Methylpent-2-en-1-yl acetate typically involves the esterification of (Z)-3-Methylpent-2-en-1-ol with acetic acid or acetic anhydride. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters ensures efficient production on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-3-Methylpent-2-en-1-yl acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield (Z)-3-Methylpent-2-en-1-ol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: (Z)-3-Methylpent-2-en-1-ol and acetic acid.
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other derivatives.
Wissenschaftliche Forschungsanwendungen
(Z)-3-Methylpent-2-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in plant-insect interactions, particularly as a volatile organic compound that attracts or repels insects.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance and flavor industries due to its pleasant odor.
Wirkmechanismus
The mechanism of action of (Z)-3-Methylpent-2-en-1-yl acetate involves its interaction with olfactory receptors in the sensory system, leading to the perception of its fruity odor. In biological systems, it may interact with specific enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Z)-3-Hexenyl acetate: Another ester with a similar structure but a different carbon chain length.
(Z)-3-Hexen-1-ol: An alcohol with a similar backbone but lacking the acetate group.
(E)-3-Methylpent-2-en-1-yl acetate: An isomer with a different configuration around the double bond.
Uniqueness
(Z)-3-Methylpent-2-en-1-yl acetate is unique due to its specific structure, which imparts a distinct fruity odor. Its chemical properties and reactivity are influenced by the position and configuration of the double bond, making it different from its isomers and other similar compounds.
Eigenschaften
CAS-Nummer |
925-73-5 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
[(Z)-3-methylpent-2-enyl] acetate |
InChI |
InChI=1S/C8H14O2/c1-4-7(2)5-6-10-8(3)9/h5H,4,6H2,1-3H3/b7-5- |
InChI-Schlüssel |
IJCQHJBYPARIAQ-ALCCZGGFSA-N |
Isomerische SMILES |
CC/C(=C\COC(=O)C)/C |
Kanonische SMILES |
CCC(=CCOC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


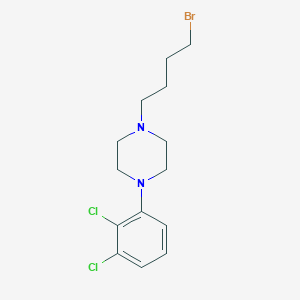
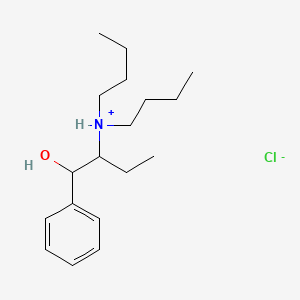


![4-Chloro-7-(methoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13786527.png)

